Dihydrocyclosporin H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dihydrocyclosporin A is a closely related co-metabolite of cyclosporin A . It is a derivative of Cyclosporine A .

Synthesis Analysis

The synthesis of Dihydrocyclosporin H involves dissolving cyclosporin A in a first organic solvent and heating the first organic solvent in the presence of an acid catalyst. A base is then added to the first organic solvent. Cyclosporin H is recrystallized in a second solvent, and the recrystallized cyclosporin H is purified via chromatography .Molecular Structure Analysis

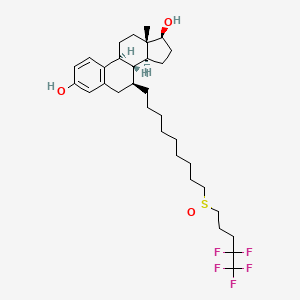

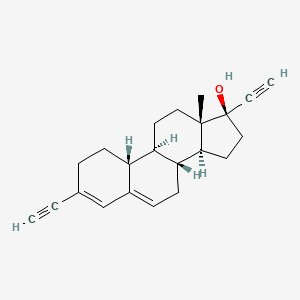

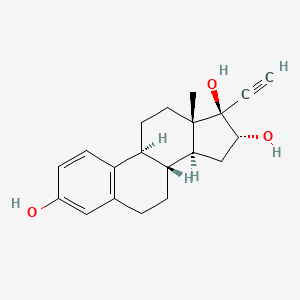

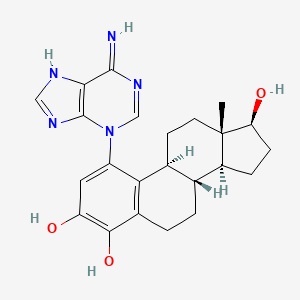

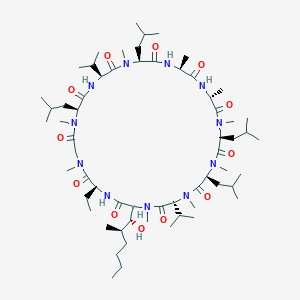

Dihydrocyclosporin H has a molecular formula of C62H113N11O12 . The structure of cyclosporine suggests that a large portion of the molecule is involved in interactions with its lymphocyte receptor, including amino acids 1, 2, 3, and 11 .Chemical Reactions Analysis

Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine, the preparation of which allowed the synthesis of cyclosporine and specifically modified analogues .Physical And Chemical Properties Analysis

Dihydrocyclosporin H has a molecular weight of 1204.63 . It is a neutral, lipophilic, cyclic undecapeptide .Applications De Recherche Scientifique

Impact on Pancreatic β-cells : Cyclosporin A (CyA) has been studied for its effects on human pancreatic β-cells. It was found to reduce insulin release and increase insulin content in these cells. This indicates that in addition to its immunosuppressive effects, CyA might directly affect the endocrine pancreas, which could be relevant for clinical applications of the drug. However, Dihydrocyclosporin D did not show consistent effects (Nielsen, Mandrup-Poulsen, & Nerup, 1986).

Immunosuppressive Effects : Preliminary clinical results with Dihydrocyclosporin-D indicated it had no obvious nephrotoxic effect but exhibited a hepatotoxic effect and frequently led to hypertension. Its clinical efficiency is still under evaluation (Estefan, Beveridge, & Müller, 1985).

Intestinal Absorption Enhancement : The use of milk fat globule membrane (MFGM) as an emulsifier for Dihydrocyclosporine D was studied. MFGM emulsion significantly enhanced blood and lymphatic fluid concentrations of Dihydrocyclosporine D after intraduodenal dosing in rats, suggesting its potential as an intestinal absorption enhancer for cyclosporines (Sato et al., 1994).

Treatment of Multiple Sclerosis : The ether phospholipid SRI 62-834, compared with cyclosporin and Valine2-dihydrocyclosporin, was studied for its therapeutic effect in a rat model of chronic relapsing experimental allergic encephalomyelitis (CR-EAE). The results showed clear differences in the mode of action of these compounds in CR-EAE and suggested that SRI 62-834 could be a candidate for treating multiple sclerosis (Chabannes, Ryffel, & Borel, 1992).

Antiparasitic Activities : Cyclosporin A and a non-immunosuppressive derivative of Dihydrocylosporin A were assessed for their in vivo activity against various tapeworms. These studies revealed a range of antiparasitic activities by cyclosporins, although the details of their modes of action remain to be defined (Chappell, Wastling, & Hurd, 1989).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFOVYYNQGNDKH-GIFXAPAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H113N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1204.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)